molecular formula C14H23NO B3136588 N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine CAS No. 420101-31-1

N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine

Cat. No.: B3136588
CAS No.: 420101-31-1
M. Wt: 221.34 g/mol
InChI Key: OSFPAYTZJBHUIN-UHFFFAOYSA-N
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Description

N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine is a tertiary amine derivative characterized by a butanamine backbone substituted with a 2-(4-ethylphenoxy)ethyl group. The compound’s molecular formula is C₁₄H₂₃NO, with a molecular weight of 221.34 g/mol. Its structure combines an aromatic 4-ethylphenoxy moiety linked via an ethyl chain to the nitrogen of the butanamine group. Its synthesis likely involves nucleophilic substitution or amine alkylation reactions, analogous to pathways described for structurally related compounds .

Properties

IUPAC Name

N-[2-(4-ethylphenoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-3-5-10-15-11-12-16-14-8-6-13(4-2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFPAYTZJBHUIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOC1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and antifungal research. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H23NO, indicating it contains 14 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and one oxygen atom. The synthesis involves several key steps that typically utilize solvents such as dimethyl sulfoxide or ethanol and catalysts like potassium carbonate to enhance yield and selectivity. Monitoring techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to confirm product formation .

Research indicates that this compound interacts with neurotransmitter systems, particularly affecting serotonin and dopamine receptors. This interaction suggests potential applications in mood regulation and neuropharmacology. Compounds with similar structures have shown notable effects on these neurotransmitter systems, leading to hypotheses about their utility in treating mood disorders .

Neuropharmacological Effects

Several studies have highlighted the neuropharmacological potential of this compound. For instance:

  • Serotonin and Dopamine Interaction : Compounds structurally related to this compound exhibit significant modulation of serotonin and dopamine receptors, which are critical in mood regulation .
  • Case Studies : Animal models have demonstrated that administration of this compound can lead to changes in behavior indicative of antidepressant activity.

Antifungal Activity

Recent investigations into the antifungal properties of this compound have revealed promising results:

  • Inhibition of Cryptococcus neoformans : The compound has been tested against C. neoformans, a significant pathogen responsible for cryptococcal meningitis. Results indicated that it exhibits fungistatic activity with minimal inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL for planktonic cells .
  • Synergistic Effects : When combined with conventional antifungals like amphotericin B, this compound demonstrated synergistic effects, enhancing the overall antifungal efficacy against biofilm-forming strains .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity tests:

  • Acute Toxicity : Studies conducted on animal models indicate a high safety margin with an oral LD50 greater than 2000 mg/kg, suggesting low acute toxicity .
  • Repeated Dose Toxicity : The no-observed-adverse-effect level (NOAEL) was determined to be 320 mg/kg/day over a 28-day period in rats .

Summary of Findings

Biological ActivityObservations
NeuropharmacologyModulates serotonin and dopamine receptors; potential antidepressant effects
Antifungal ActivityMICs for C. neoformans: 31.25 - 62.5 μg/mL; synergistic with amphotericin B
ToxicityOral LD50 > 2000 mg/kg; NOAEL = 320 mg/kg/day

Scientific Research Applications

N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine exhibits various biological activities, primarily due to its structural features that allow it to interact with specific receptors in the body. Some notable applications include:

  • Receptor Modulation : The compound has been studied for its potential as a receptor agonist, influencing pathways related to mood regulation and neuropharmacology. This could make it relevant for developing treatments for mood disorders and other psychiatric conditions .
  • Pharmacological Research : Ongoing research is focused on understanding its pharmacokinetic properties and therapeutic potential. The compound's ability to modulate receptor activity suggests it may have applications in drug development aimed at neurological and psychiatric disorders .

Case Studies

While specific case studies on this compound remain limited, research into similar compounds provides insight into its potential applications:

  • Neuropharmacology : Studies on compounds with similar structures have shown effects on neurotransmitter systems, suggesting that this compound may also impact mood regulation pathways.
  • Therapeutic Development : Investigations into related amines have led to the development of new therapeutic agents for anxiety and depression, indicating that further exploration of this compound could yield valuable insights into new treatment options .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Ethylphenoxy)-N-(2-methyl-2-propanyl)-1-butanamine

Molecular Formula: C₁₆H₂₇NO Molecular Weight: 249.40 g/mol Key Differences:

  • The tert-butyl (2-methyl-2-propanyl) group replaces the ethyl group on the nitrogen atom in the target compound.
  • The extended butyl chain (vs. Applications: Not explicitly stated, but tert-butyl amines are common in pharmaceuticals for metabolic stability .

1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol

Molecular Formula: C₁₄H₂₂NO₂ Molecular Weight: 236.33 g/mol Key Differences:

  • Contains a hydroxyl (-OH) group and isopropylamine substituent, increasing polarity and hydrogen-bonding capacity.
  • The propanolamine backbone contrasts with the butanamine chain, likely altering receptor binding profiles. Pharmacopeial Data:
  • pH range (20 mg/mL): 4.5–6.5 .
  • Loss on drying: ≤0.5% under vacuum at 65°C for 2 hours .

Substituted Benzoylthiourea Derivatives (e.g., 5d–5f)

Example Compound: 2-((4-Ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d) Molecular Formula: C₂₃H₂₀F₃N₂O₂S Molecular Weight: 463.48 g/mol Key Differences:

  • Incorporates a benzamide-carbamothioyl scaffold instead of a butanamine chain.
  • Fluorine substitutions enhance electronegativity and metabolic stability, often used in antimicrobial agents .
    Physical Data :
  • Melting Point: 122–123°C (5d), 133–134°C (5e), 123–124°C (5f) .
  • Yields: 72–75% via thiourea formation .

Triphenylbutanamine Derivatives (e.g., Compounds 50–53)

Example Compound: 4-(((2-Aminoethyl)sulfanyl)(diphenyl)methyl)benzamide (50) Molecular Formula: C₂₄H₂₄N₂O₂S Molecular Weight: 416.53 g/mol Key Differences:

  • Features a sulfanyl-diphenylmethylbenzamide core, diverging from the ethylphenoxyethyl-butanamine structure.
  • Demonstrated in vivo anti-tumor effects via kinesin spindle protein inhibition, suggesting a distinct mechanism compared to simpler amines .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications/Notes
N-[2-(4-Ethylphenoxy)ethyl]-1-butanamine C₁₄H₂₃NO 221.34 Ethylphenoxyethyl, butanamine Not reported Potential CNS or receptor ligand
4-(4-Ethylphenoxy)-N-(tert-butyl)-1-butanamine C₁₆H₂₇NO 249.40 tert-butyl, butyl chain Not reported Pharmaceutical intermediates
1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol C₁₄H₂₂NO₂ 236.33 Hydroxyl, isopropylamine Not reported Beta-blocker analogs
2-((4-Ethylphenoxy)methyl)-N-(2,4,6-trifluorophenylcarbamothioyl)benzamide (5d) C₂₃H₂₀F₃N₂O₂S 463.48 Fluorophenyl, carbamothioyl 122–123 Antimicrobial agents

Research Findings and Implications

  • Structural Impact on Bioactivity: The tert-butyl group in 4-(4-Ethylphenoxy)-N-(tert-butyl)-1-butanamine may confer greater metabolic stability compared to the ethyl-substituted target compound, aligning with trends in prodrug design .
  • Polarity and Solubility: Hydroxyl-containing analogs like 1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol exhibit higher aqueous solubility (pH 4.5–6.5), critical for oral bioavailability .
  • Antimicrobial vs. Antitumor Activity : Benzoylthiourea derivatives (e.g., 5d–5f) demonstrate fluorine-dependent antimicrobial activity, whereas triphenylbutanamines target kinesin proteins, highlighting how structural divergence dictates therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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